molecular formula C11H13F3 B1391082 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-84-8

1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1391082
CAS No.: 1099597-84-8
M. Wt: 202.22 g/mol
InChI Key: RYZANYPGDKSQAZ-UHFFFAOYSA-N
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Scientific Research Applications

1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reference compound in spectroscopic studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with 2,2,2-trifluoroethyl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) in an anhydrous solvent like dichloromethane or carbon disulfide. The reaction proceeds as follows:

Mesitylene+2,2,2-Trifluoroethyl halideAlCl3This compound\text{Mesitylene} + \text{2,2,2-Trifluoroethyl halide} \xrightarrow{\text{AlCl}_3} \text{this compound} Mesitylene+2,2,2-Trifluoroethyl halideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The trifluoroethyl group can be reduced to an ethyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzoic acid.

    Reduction: Formation of 1,3,5-trimethyl-2-ethylbenzene.

    Substitution: Formation of halogenated derivatives like 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)-4-bromobenzene.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, the trifluoroethyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylbenzene (Mesitylene): Lacks the trifluoroethyl group, making it less electron-withdrawing.

    1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of trifluoroethyl, leading to different reactivity and properties.

    2,2,2-Trifluoroethylbenzene: Lacks the methyl groups, resulting in different steric and electronic effects.

Uniqueness

1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene is unique due to the combination of methyl and trifluoroethyl groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-7-4-8(2)10(9(3)5-7)6-11(12,13)14/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZANYPGDKSQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244831
Record name 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-84-8
Record name 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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